Ethyl 5-ethyl-1H-imidazole-2-carboxylate
Overview
Description
Scientific Research Applications
Synthesis and Structural Studies Ethyl 5-ethyl-1H-imidazole-2-carboxylate, while not directly mentioned, is closely related to various imidazole derivatives explored for their unique properties and applications in chemical synthesis and structural studies. For instance, the synthesis of ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates has been investigated for their hydrogen-bonded supramolecular structures, demonstrating diverse dimensional organization ranging from chains to complex sheets and three-dimensional frameworks, underscoring the versatility of imidazole derivatives in forming structured compounds (Costa et al., 2007).
Catalytic Applications Imidazole derivatives have found significant application as catalysts in chemical synthesis. An example includes their use in efficient transesterification/acylation reactions, where N-heterocyclic carbenes derived from imidazoles catalyze the formation of esters and enol esters, indicating the potential of this compound in similar catalytic processes (Grasa et al., 2003).
Medicinal Chemistry and Drug Synthesis Although direct applications in drug synthesis were to be excluded, it's worth noting that imidazole derivatives play a crucial role in the development of pharmaceuticals. The structural modification and synthesis of these derivatives contribute to exploring novel therapeutic agents, as seen in various studies focusing on the synthesis of compounds with potential biological activities (Salar et al., 2017).
Corrosion Inhibition Research has also delved into the application of imidazole derivatives as corrosion inhibitors, particularly in acid media. The study of 1-(2-ethylamino)-2-methylimidazoline, a related compound, showcases the potential of imidazole derivatives in protecting metals from corrosion, highlighting an industrial application of this compound (Cruz et al., 2004).
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 5-ethyl-1H-imidazole-2-carboxylate is a derivative of the imidazole class of compounds . Imidazole derivatives are known to interact with a broad range of targets, including various enzymes and receptors, due to their versatile chemical structure . .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of targets .
Pharmacokinetics
It is known that the compound is soluble in ethanol , which may influence its absorption and distribution in the body.
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is known that the compound is stable under normal conditions and has a melting point of 158-162°c .
Properties
IUPAC Name |
ethyl 5-ethyl-1H-imidazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-6-5-9-7(10-6)8(11)12-4-2/h5H,3-4H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBQZDDWPFZPSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60566632 | |
Record name | Ethyl 5-ethyl-1H-imidazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60566632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171124-65-4 | |
Record name | Ethyl 5-ethyl-1H-imidazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60566632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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